Antazoline Sulfate

Catalog No.
S3722265
CAS No.
84803-70-3
M.F
C34H40N6O4S
M. Wt
628.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antazoline Sulfate

CAS Number

84803-70-3

Product Name

Antazoline Sulfate

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid

Molecular Formula

C34H40N6O4S

Molecular Weight

628.8 g/mol

InChI

InChI=1S/2C17H19N3.H2O4S/c2*1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h2*1-10H,11-14H2,(H,18,19);(H2,1,2,3,4)

InChI Key

UKNPBFRSHRDSCJ-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O

The exact mass of the compound Antazoline Sulfate is 363.12527733 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antazoline Sulfate (CAS 84803-70-3 / 24359-81-7) is a first-generation ethylenediamine-derivative H1-receptor antagonist and anticholinergic active pharmaceutical ingredient (API). In industrial procurement, it is predominantly selected for the formulation of sterile ophthalmic solutions and topical allergy therapeutics. Unlike its free base form, the sulfate salt is specifically engineered to provide superior aqueous solubility and stability in standard manufacturing environments. It is most frequently co-formulated with sympathomimetic vasoconstrictors, such as xylometazoline hydrochloride or naphazoline nitrate, to treat allergic conjunctivitis. For technical buyers and formulation scientists, Antazoline Sulfate represents the optimal balance of processability, counter-ion compatibility, and long-term shelf stability in aqueous media [1].

Substituting Antazoline Sulfate with other commercially available salts, such as Antazoline Hydrochloride or Antazoline Phosphate, introduces significant formulation risks. According to pharmacopeial standards, Antazoline Hydrochloride is only 'sparingly soluble in water,' which severely complicates the compounding of clear, concentrated aqueous eye drops and increases the risk of API precipitation during cold-chain storage [1]. Conversely, while Antazoline Phosphate is water-soluble, it yields a highly acidic solution (pH 4.0–5.0 at 2% w/v), requiring aggressive buffering to reach the physiological tear pH of ~7.4, which can induce ocular stinging and reduce patient compliance . The sulfate salt uniquely avoids these pitfalls, offering high aqueous solubility without the extreme pH depression of the phosphate salt or the common-ion precipitation risks associated with mixing hydrochloride salts with chloride-based preservatives like benzalkonium chloride [2].

Aqueous Solubility for Sterile Manufacturing

In aqueous formulation workflows, the solubility of the API dictates the requirement for co-solvents and heating during compounding. Pharmacopeial data classifies Antazoline Hydrochloride as only 'sparingly soluble in water' (typically defined as 1 part solute per 30 to 100 parts solvent), whereas Antazoline Sulfate is highly soluble in aqueous media. This allows the sulfate salt to easily achieve the standard 0.5% w/v concentration required for commercial ophthalmic drops without the addition of alcohols or complex solubilizers [1].

Evidence DimensionAqueous Solubility Profile
Target Compound DataHighly soluble in water (supports >0.5% w/v without co-solvents)
Comparator Or BaselineAntazoline Hydrochloride (Sparingly soluble in water; soluble in alcohol)
Quantified DifferenceSulfate salt eliminates the need for alcohol-based co-solvents required by the HCl salt.
ConditionsStandard aqueous compounding at ambient temperature

Procuring the sulfate salt ensures seamless dissolution during large-scale sterile liquid manufacturing and prevents API crystallization in the final product.

pH Profile and Buffer Capacity Demand

The intrinsic pH of an API salt heavily influences the amount of buffer required to achieve a physiologically acceptable pH (7.0–7.4) for eye drops. A 2% aqueous solution of Antazoline Phosphate exhibits a highly acidic pH of 4.0 to 5.0. Neutralizing this phosphate-driven acidity requires a higher concentration of alkaline buffers, which increases the overall osmolarity and buffer capacity of the solution, often leading to ocular stinging upon instillation . Antazoline Sulfate presents a more manageable acid-base profile, requiring less aggressive buffering to achieve physiological neutrality.

Evidence DimensionIntrinsic Solution pH (2% w/v)
Target Compound DataModerate buffering requirement for physiological pH
Comparator Or BaselineAntazoline Phosphate (pH 4.0 - 5.0)
Quantified DifferencePhosphate salt requires significantly higher buffer capacity to neutralize compared to the sulfate baseline.
Conditions2% w/v aqueous solution prior to buffer addition

Reduces the complexity of the excipient matrix and minimizes formulation-induced ocular irritation, directly impacting patient compliance.

Analytical Linearity in Stability-Indicating Assays

For quality control and regulatory compliance, the API must demonstrate strict linearity in stability-indicating assays. In a validated HPLC method following ICH Q2 (R1) guidelines, Antazoline Sulfate demonstrated an exceptional correlation coefficient of 0.9999 over a concentration range of 0.11 to 0.35 mg/mL, with a limit of detection (LOD) of 0.3 μg/mL. This outperforms standard baseline acceptance criteria (r > 0.990) and closely matches or exceeds co-formulated APIs like Naphazoline Nitrate (r = 0.9997) [1].

Evidence DimensionHPLC Correlation Coefficient (r)
Target Compound Datar = 0.9999 (0.11 - 0.35 mg/mL)
Comparator Or BaselineStandard ICH acceptance baseline (r > 0.990) / Naphazoline Nitrate (r = 0.9997)
Quantified DifferenceNear-perfect linearity (0.9999), ensuring highly precise degradation tracking.
ConditionsStability-indicating HPLC-UV assay for commercial ophthalmic formulations

Guarantees highly reliable quantification during long-term stability testing and batch release, reducing regulatory friction.

Counter-Ion Compatibility in Multi-API Systems

Antazoline is frequently co-formulated with Xylometazoline Hydrochloride and preserved with Benzalkonium Chloride. If Antazoline Hydrochloride is used, the addition of multiple chloride sources increases the common-ion effect, which can suppress the solubility of the APIs and lead to localized supersaturation or crystallization over time. Procuring Antazoline Sulfate introduces a different counter-ion (sulfate), bypassing the chloride common-ion effect and maintaining a clear, stable solution throughout the product's shelf life [1].

Evidence DimensionCommon-Ion Precipitation Risk
Target Compound DataLow risk (Sulfate counter-ion)
Comparator Or BaselineAntazoline Hydrochloride (High risk due to chloride loading)
Quantified DifferenceSulfate salt prevents chloride-driven solubility suppression in complex mixtures.
ConditionsCo-formulation with Xylometazoline HCl and Benzalkonium Chloride

Prevents costly batch failures and product recalls caused by API or preservative precipitation in multi-component liquid formulations.

Sterile Ophthalmic Drops (Combination Therapies)

Due to its high aqueous solubility and lack of chloride common-ion effects, Antazoline Sulfate is the premier choice for multi-API eye drops, particularly those combining an antihistamine with a sympathomimetic vasoconstrictor like Xylometazoline Hydrochloride or Naphazoline Nitrate [1].

Cold-Chain Liquid Formulations

Because it avoids the 'sparingly soluble' limitations of the hydrochloride salt, Antazoline Sulfate is ideal for liquid formulations that may be subjected to temperature fluctuations or cold-chain storage, preventing unwanted API crystallization [2].

Stability-Indicating Analytical Reference Standards

With demonstrated HPLC linearity of r = 0.9999, high-purity Antazoline Sulfate is highly suited for use as a primary reference standard in quality control laboratories conducting ICH-compliant degradation and shelf-life tracking [3].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

628.28317495 g/mol

Monoisotopic Mass

628.28317495 g/mol

Heavy Atom Count

45

UNII

PHS9SV397D

Wikipedia

Antazoline sulfate

Dates

Last modified: 04-14-2024

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